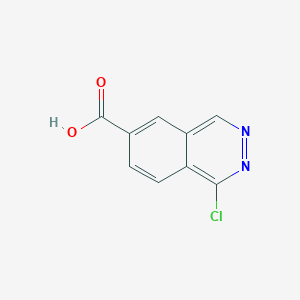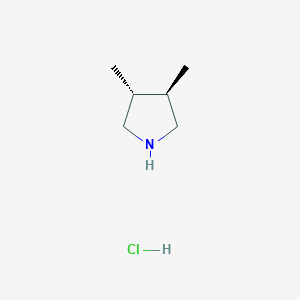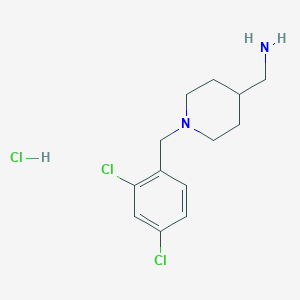
Methyl 3-(6-methoxypyridazin-3-yl)propiolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl3-(6-methoxypyridazin-3-yl)propiolate is an organic compound characterized by the presence of a methoxypyridazine ring attached to a propiolate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(6-methoxypyridazin-3-yl)propiolate typically involves the reaction of 6-methoxypyridazine with propiolic acid or its derivatives under specific conditions. One common method includes:
Starting Materials: 6-methoxypyridazine and methyl propiolate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or potassium carbonate, and a solvent like dichloromethane or tetrahydrofuran.
Procedure: The 6-methoxypyridazine is dissolved in the solvent, followed by the addition of the base and methyl propiolate. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Methyl3-(6-methoxypyridazin-3-yl)propiolate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
Methyl3-(6-methoxypyridazin-3-yl)propiolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridazine derivatives.
科学研究应用
Methyl3-(6-methoxypyridazin-3-yl)propiolate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: Used in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of Methyl3-(6-methoxypyridazin-3-yl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridazine ring can engage in hydrogen bonding and π-π interactions, facilitating its binding to active sites. The propiolate moiety may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
- Methyl3-(6-chloropyridazin-3-yl)propiolate
- Methyl3-(6-aminopyridazin-3-yl)propiolate
- Methyl3-(6-hydroxypyridazin-3-yl)propiolate
Uniqueness
Methyl3-(6-methoxypyridazin-3-yl)propiolate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs, such as those with chloro, amino, or hydroxy substituents, which may exhibit different chemical behaviors and biological activities.
属性
分子式 |
C9H8N2O3 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC 名称 |
methyl 3-(6-methoxypyridazin-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H8N2O3/c1-13-8-5-3-7(10-11-8)4-6-9(12)14-2/h3,5H,1-2H3 |
InChI 键 |
CFDDGPSOGFQYQZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=NN=C(C=C1)C#CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789275.png)




![2-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11789303.png)



![4-(2-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789320.png)

